Neoaspergillic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

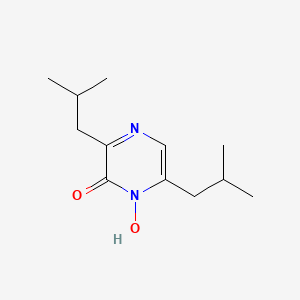

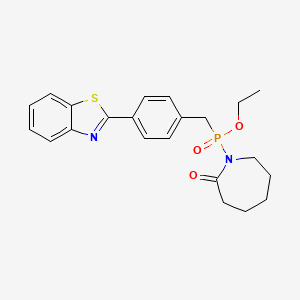

Neoaspergillic acid is a bioactive compound produced by certain strains of the fungus Aspergillus melleus. It is closely related to aspergillic acid and has been found to possess antibacterial and antifungal properties . Despite its potential, this compound has been less studied compared to its analogs, primarily due to challenges in large-scale production, isolation, and purification .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoaspergillic acid is typically produced through the cultivation of Aspergillus melleus under specific laboratory conditions . The biosynthetic pathway involves the nonribosomal peptide synthetase (NRPS)-like core gene and tailoring enzymes such as P450 oxidase and hydrolase . The production can be enhanced by co-cultivation methods or special growth conditions .

Industrial Production Methods: Large-scale production of this compound remains challenging. recent advancements in genetic manipulation, such as the use of CRISPR-Cas9 systems, have shown promise in increasing the yield of this compound . The deletion of negative transcriptional factors like mcrA has been found to improve production .

Chemical Reactions Analysis

Types of Reactions: Neoaspergillic acid undergoes various chemical reactions, including oxidation and reduction . For instance, the oxidation of neodeoxyaspergillic acid forms this compound .

Common Reagents and Conditions: The production of this compound often involves reagents such as P450 oxidase and hydrolase . The conditions typically include specific growth media and controlled environmental factors .

Major Products: The major products formed from these reactions include this compound and its hydroxylated analog, neohydroxyaspergillic acid .

Scientific Research Applications

Neoaspergillic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of neoaspergillic acid involves its ability to chelate metal ions, which is crucial for its antibacterial and antifungal properties . The compound binds to physiologically important ions, such as calcium, disrupting essential biological processes in target organisms . This chelation mechanism is similar to that of other hydroxamate siderophores .

Comparison with Similar Compounds

- Aspergillic acid

- Neohydroxyaspergillic acid

- Ferrineoaspergillin

- Cuprineoaspergillin

Comparison: Neoaspergillic acid is unique due to its specific biosynthetic pathway and the requirement for co-cultivation methods for production . Unlike aspergillic acid, which has been extensively studied, this compound’s potential remains underexplored . Its hydroxylated analog, neohydroxyaspergillic acid, shares similar properties but differs in its chemical structure and biological activities .

Properties

CAS No. |

5021-35-2 |

|---|---|

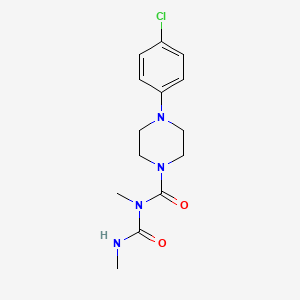

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-hydroxy-3,6-bis(2-methylpropyl)pyrazin-2-one |

InChI |

InChI=1S/C12H20N2O2/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14(10)16/h7-9,16H,5-6H2,1-4H3 |

InChI Key |

VIXDKWMATBSRFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CN=C(C(=O)N1O)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxypropane-1,2,3-tricarboxylic acid;(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine](/img/structure/B12753556.png)

![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)